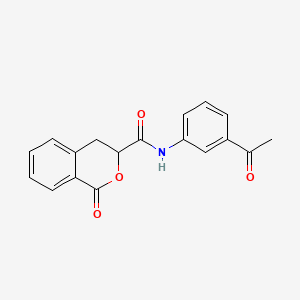

N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a benzopyran-derived carboxamide featuring a 3-acetylphenyl substituent. The core structure comprises a fused bicyclic system (2-benzopyran) with a ketone group at position 1 and a carboxamide linkage at position 3. This compound shares structural similarities with pharmaceutical intermediates and bioactive molecules, such as zaleplon precursors (e.g., N-(3-acetylphenyl)-acetamide, as described in patent literature) .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11(20)12-6-4-7-14(9-12)19-17(21)16-10-13-5-2-3-8-15(13)18(22)23-16/h2-9,16H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHPVLNAMJWDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through a multi-step process. One common method involves the Claisen–Schmidt condensation reaction, which is used to form the benzopyran ring system. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . These activities make it a promising candidate for the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Variations and Their Impacts

The target compound differs from analogs primarily in substituent groups on the phenyl ring and benzopyran core. Below is a comparative analysis of three related compounds:

Substituent Effects on Physicochemical Properties

- Lipophilicity (logP): The 3-acetyl group in the target compound likely increases logP compared to the 4-methylphenyl analog (logP = 3.211) . Introducing a phenyl group at position 3 of the benzopyran core (as in ) further elevates logP, suggesting additive effects of aromatic/hydrophobic substituents.

- Solubility (logSw): The 4-methylphenyl analog has a logSw of -3.5071, indicating poor aqueous solubility . The target compound’s acetyl group may exacerbate this due to higher logP, whereas polar groups (e.g., -NH2 in derivatives) could improve solubility .

- Conversely, the acetyl group’s electron-withdrawing nature may influence electronic distribution and reactivity.

Functional Implications in Drug Design

- Metabolic Stability: Acetyl groups are prone to hydrolysis or enzymatic oxidation, which may reduce the target compound’s half-life compared to the methylphenyl analog.

- Binding Affinity: The benzopyran core is a common pharmacophore in kinase inhibitors and GABA receptor modulators. Substituent variations (e.g., phenyl vs. acetyl) could modulate interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins.

Mechanistic Insights from Lumping Strategies

As noted in atmospheric chemistry studies, compounds with structural similarities (e.g., shared benzopyran cores) often exhibit analogous reactivity and degradation pathways . By extension, the target compound and its analogs may undergo similar metabolic or environmental breakdown processes, with substituents dictating reaction rates or intermediate formation. For example, acetyl groups may accelerate oxidation compared to methyl groups.

Biological Activity

N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 321.32 g/mol. The compound features a benzopyran core, which is known for various biological activities, including anti-inflammatory and antioxidant effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a high-throughput screening assay demonstrated that certain benzopyran derivatives could inhibit the growth of Mycobacterium tuberculosis with IC50 values in the low micromolar range. This suggests potential applications in treating tuberculosis and other bacterial infections .

Anticancer Properties

Research has shown that benzopyran derivatives possess anticancer activities. In vitro studies revealed that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. For example, a study reported that a related compound reduced cell viability in breast cancer cells by promoting cell cycle arrest and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Many benzopyran derivatives inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation .

- Modulation of Signaling Pathways : These compounds can modulate signaling pathways related to cell survival and proliferation, particularly those involving the PI3K/Akt and MAPK pathways .

Study 1: Antitubercular Screening

A study conducted using a library of compounds including N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives found promising antitubercular activity. The screening utilized the Alamar Blue assay to measure cell viability against M. tuberculosis, with some derivatives showing over 90% inhibition at concentrations below 10 µM .

Study 2: Anticancer Effects on Breast Cancer Cells

In another investigation focusing on breast cancer cell lines (MCF7), treatment with N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives resulted in significant decreases in cell proliferation and increased apoptosis rates. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.